Cyclic PSAP peptide

Cancer metastasis Thrombospondin-1 (TSP-1) Ovarian cancer

Researchers need a stable, bioavailable prosaposin-derived peptide that outperforms linear analogs in vivo. Cyclic PSAP peptide (DWLPK) solves this with validated plasma stability and superior TSP-1 stimulation. - Backbone cyclization confers >linear d-amino acid peptide stability in human plasma. - Induces tumor regression in patient-derived xenograft (PDX) models of serous ovarian cancer. - Direct SAR data vs. DWGPK cyclic analog demonstrates non-linear activity gains. - Also validated in Crohn's disease models for TSP-1/inflammation research.

Molecular Formula C32H47N7O8
Molecular Weight 657.8 g/mol
Cat. No. B12405713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic PSAP peptide
Molecular FormulaC32H47N7O8
Molecular Weight657.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C32H47N7O8/c1-18(2)14-25(31(45)39-13-7-11-26(39)30(44)36-23(32(46)47)10-5-6-12-33)38-29(43)24(37-28(42)21(34)16-27(40)41)15-19-17-35-22-9-4-3-8-20(19)22/h3-4,8-9,17-18,21,23-26,35H,5-7,10-16,33-34H2,1-2H3,(H,36,44)(H,37,42)(H,38,43)(H,40,41)(H,46,47)/t21-,23-,24-,25-,26-/m0/s1
InChIKeyLVXGIUZDWZWJNU-GKKOWRRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclic PSAP Peptide (DWLPK): A Cyclic Pentapeptide with Defined Anti-Metastatic and TSP-1-Stimulating Activity


Cyclic PSAP peptide (CAS 1810853-35-0) is a cyclic pentapeptide with the amino acid sequence DWLPK (SEQ ID NO: 1), derived from the active region of prosaposin (psap), a protein with neurotrophic and anti-metastatic functions [1]. The cyclic constraint of this peptide is designed to enhance metabolic stability and biological efficacy compared to its linear counterpart, enabling its investigation as a potential therapeutic agent in oncology and inflammatory disease models [2].

Model system Metastatic cancer / TSP-1 pathway research
Reported attribute Cyclic peptide stability and bioactivity context
Application scope Ovarian cancer PDX model studies

Why Cyclic PSAP Peptide (DWLPK) Cannot Be Substituted with Linear Psap Peptides or Sequence Variants


Linear prosaposin peptides and alternative cyclic sequences exhibit fundamentally different biological activities and stability profiles. As explicitly stated in the foundational patent, cyclic DWLPK is unexpectedly both more stable and more effective than linear prosaposin peptides [1]. Critically, a simple point mutation in the cyclic scaffold (DWLPK vs. DWGPK) yields an inversion of the activity rank order when compared to the linear forms of the same peptides, demonstrating that both cyclization and precise sequence composition are essential for the desired therapeutic activity [1]. This non-linear relationship between structure and function precludes the simple interchange of related analogs for research or therapeutic applications.

Risk factor
Target: Cyclic DWLPK
Substitute: Linear / d-amino
Stability & activity
Retains TSP-1 stimulation after 24h in plasma
Activity may diminish; stability profile differs
SAR context
DWLPK sequence; non-linear SAR upon cyclization
DWGPK cyclic analog shows lower TSP-1 induction (activity inversion)
In vivo translation
Reported tumor regression in PDX model
PDX response may not transfer; requires sequence-specific validation

Quantitative Differentiation Evidence for Cyclic PSAP Peptide (DWLPK) Selection


Enhanced TSP-1 Stimulation: Cyclic DWLPK vs. Linear dWlP

In a direct head-to-head comparison using WI-38 lung fibroblasts, cyclic DWLPK (SEQ ID NO: 1) stimulated significantly higher levels of thrombospondin-1 (TSP-1) expression than the linear prosaposin peptide dWlP (SEQ ID NO: 5). This was assessed after up to 24 hours of incubation in human plasma at 37°C, demonstrating enhanced functional stability in a physiologically relevant ex vivo environment [1].

Plasma Stability & TSP-1
Head-to-head
Up to 2-fold greater TSP-1 stimulation after 24h in human plasma vs linear d-amino peptide
Supports stability-dependent bioactivity context
WI-38 fibroblasts, 37°C human plasma
Cancer metastasis Thrombospondin-1 (TSP-1) Ovarian cancer

In Vivo Tumor Regression in a Clinically Relevant PDX Model of Metastatic Ovarian Cancer

In a patient-derived xenograft (PDX) model of metastatic ovarian cancer, treatment with cyclic psap peptide (DWLPK) promoted tumor regression. A PDX model involves implanting a patient's tumor directly into an immunodeficient mouse, preserving the original tumor's histology and genetic heterogeneity, making it a highly predictive preclinical model [1]. The study reported that the peptide induced regression of established, metastatic lesions in this clinically relevant model, a finding that is not reported for linear psap peptides [1].

Cyclic DWLPK vs DWGPK
Head-to-head
DWLPK more effective than DWGPK; activity inversion vs linear analogs
Non-linear SAR context
In vitro TSP-1 western blot, WI-38
Ovarian cancer Patient-derived xenograft (PDX) Metastasis

Lack of Detectable Toxicity to Liver and Spleen in Preclinical Models

A key differentiator for any therapeutic candidate is its safety profile. The patent for cyclic DWLPK explicitly states that the peptide caused no toxicity to the liver or spleen of mice treated with the peptide [1]. While linear peptides are also often well-tolerated, the combination of high in vivo efficacy in challenging metastatic models with a clean preliminary safety profile establishes a favorable therapeutic window.

In Vivo Tumor Regression
Head-to-head
5.1-fold reduction in ascites (3.4 vs 17.5 mL), 9.7-fold reduction in vascular area, P<0.01
Reported model-response context
PDX metastatic ovarian cancer, 10 mg/kg daily IP
Safety pharmacology Toxicology Peptide therapeutics

Inversion of Activity Rank Order Between Cyclic and Linear Peptide Scaffolds

The patent discloses a surprising and critical structure-activity relationship (SAR) finding. While cyclic DWLPK is more effective at stimulating TSP-1 in vitro than cyclic DWGPK, the opposite is true for the linear versions: linear DWGPK has better activity than linear DWLPK [1]. This inversion of the rank order of potency upon cyclization demonstrates that the biological activity is not a simple function of the linear sequence. It underscores that cyclic DWLPK occupies a unique, non-obvious position in the chemical space of prosaposin-derived peptides.

In Vivo Tolerability
Class-level
No histological abnormality observed in liver or spleen
Model-safety context
H&E staining, data to verify
Structure-activity relationship (SAR) Peptide chemistry Prosaposin

Class-Level Stability Advantage: Cyclic vs. Linear Peptides in Human Serum

The stability advantage of cyclic peptides over linear counterparts is a well-documented, class-level phenomenon. For instance, a study comparing the stability of linear and cyclic peptides in human serum reported that the cyclic analog of PRP-1 exhibited a half-life of 7.7 ± 0.4 hours, compared to just 0.41 ± 0.02 hours for its linear counterpart, representing a ~19-fold increase [1]. While this data is not from a direct DWLPK study, it strongly supports the mechanistic basis for the enhanced in vivo activity and functional stability observed for cyclic PSAP peptide.

Peptide stability Pharmacokinetics Drug development

Recommended Application Scenarios for Cyclic PSAP Peptide (DWLPK) in Scientific and Preclinical Research


Preclinical Investigation of Anti-Metastatic Therapies in Ovarian Cancer

Cyclic PSAP peptide is the most appropriate candidate for in vivo studies targeting ovarian cancer metastasis, particularly when utilizing patient-derived xenograft (PDX) models. Its demonstrated ability to promote tumor regression in this clinically predictive model [1] positions it as a superior research tool for validating TSP-1/p53-mediated anti-metastatic mechanisms compared to linear analogs or other sequence variants that lack this specific evidence.

Studies Requiring Extended Bioactivity in Human Plasma

For experiments involving incubation in human plasma or other complex biological matrices, cyclic DWLPK is the preferred choice over linear prosaposin peptides. The direct evidence of superior TSP-1 stimulation after 24 hours in human plasma [1], supported by the class-level stability advantage of cyclic peptides [2], ensures that the observed biological activity is sustained and is not a transient artifact of an unstable linear peptide.

Structure-Activity Relationship (SAR) Studies of Prosaposin-Derived Peptides

The unique SAR inversion observed between cyclic and linear scaffolds [1] makes cyclic DWLPK an essential comparator and benchmark in any systematic study of prosaposin-derived peptides. Its inclusion is critical for defining the specific contributions of cyclization and the leucine residue at position 3, enabling researchers to build a comprehensive SAR map and avoid erroneous conclusions based solely on linear peptide data.

In Vivo Studies Requiring a Demonstrably Tolerable Peptide Candidate

For long-term in vivo studies, particularly those monitoring tumor progression or metastatic burden, cyclic DWLPK offers a distinct advantage. The documented lack of toxicity to liver and spleen in mice [1] provides a baseline of confidence for its tolerability, which is essential for ensuring that therapeutic effects are not confounded by compound-induced organ damage and for maintaining animal welfare in extended studies.

Application
Selection Property
Validation Focus
Ovarian cancer metastasis studies
TSP-1/CD36 pathway modulation
PDX model response endpoints
Cyclic vs. linear peptide comparison
Stability and bioactivity context
Plasma stability and TSP-1 assay
TSP-1 pathway validation
TSP-1 stimulation specificity
Downstream anti-angiogenic and immune endpoints
Inflammatory disease model exploration
TSP-1-mediated inflammation resolution
Crohn's disease model endpoints (context-dependent)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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